molecular formula C19H20N2O4S2 B10874375 Methyl 2-({[(4-methoxyphenyl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Methyl 2-({[(4-methoxyphenyl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B10874375
M. Wt: 404.5 g/mol
InChI Key: LIPKUAVJERKSER-UHFFFAOYSA-N
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Description

METHYL 2-({[(4-METHOXYBENZOYL)AMINO]CARBOTHIOYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a benzothiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-({[(4-METHOXYBENZOYL)AMINO]CARBOTHIOYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.

    Introduction of the Methoxybenzoyl Group: This step involves the acylation of the benzothiophene core with 4-methoxybenzoyl chloride under basic conditions.

    Final Esterification: The final step involves esterification to introduce the methyl ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene core.

    Reduction: Reduction reactions can target the carbonyl groups present in the structure.

    Substitution: The methoxy group and the benzoyl group can be substituted under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products of these reactions depend on the specific conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biological processes.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of METHYL 2-({[(4-METHOXYBENZOYL)AMINO]CARBOTHIOYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 2-((4-METHOXYBENZOYL)AMINO)BENZOATE
  • METHYL 2-AMINO-4-METHOXYBENZOATE
  • METHYL 2-({2-[(4-METHOXYBENZOYL)AMINO]BENZOYL}AMINO)BENZOATE

Uniqueness

METHYL 2-({[(4-METHOXYBENZOYL)AMINO]CARBOTHIOYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to its benzothiophene core, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C19H20N2O4S2

Molecular Weight

404.5 g/mol

IUPAC Name

methyl 2-[(4-methoxybenzoyl)carbamothioylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C19H20N2O4S2/c1-24-12-9-7-11(8-10-12)16(22)20-19(26)21-17-15(18(23)25-2)13-5-3-4-6-14(13)27-17/h7-10H,3-6H2,1-2H3,(H2,20,21,22,26)

InChI Key

LIPKUAVJERKSER-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C3=C(S2)CCCC3)C(=O)OC

Origin of Product

United States

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